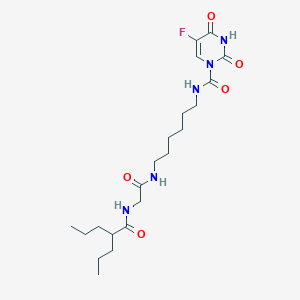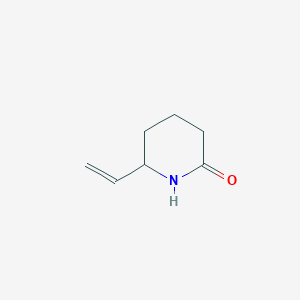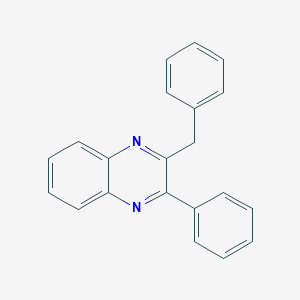
2-Phenyl-3-benzylquinoxaline
Vue d'ensemble
Description
2-Phenyl-3-benzylquinoxaline (PBQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PBQ is a member of the quinoxaline family, which is known for its diverse pharmacological activities. PBQ has been extensively studied for its potential use in various biomedical applications, including cancer therapy, neuroprotection, and antimicrobial activity.
Mécanisme D'action
2-Phenyl-3-benzylquinoxaline exerts its pharmacological effects through multiple mechanisms. 2-Phenyl-3-benzylquinoxaline has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. 2-Phenyl-3-benzylquinoxaline also inhibits the activity of topoisomerase II, an enzyme that is crucial for DNA replication and repair. 2-Phenyl-3-benzylquinoxaline has also been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
2-Phenyl-3-benzylquinoxaline has been shown to have a wide range of biochemical and physiological effects. 2-Phenyl-3-benzylquinoxaline has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase. 2-Phenyl-3-benzylquinoxaline has also been shown to have antimicrobial activity against various bacterial and fungal strains. 2-Phenyl-3-benzylquinoxaline has been shown to have neuroprotective effects by inhibiting glutamate-induced excitotoxicity and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-3-benzylquinoxaline has several advantages for lab experiments. 2-Phenyl-3-benzylquinoxaline is stable under normal laboratory conditions and can be easily synthesized in large quantities. 2-Phenyl-3-benzylquinoxaline has a relatively low toxicity profile and can be used at high concentrations without causing significant cell damage. However, 2-Phenyl-3-benzylquinoxaline also has some limitations for lab experiments. 2-Phenyl-3-benzylquinoxaline is relatively insoluble in water, which can limit its use in aqueous-based experiments. 2-Phenyl-3-benzylquinoxaline is also sensitive to acidic conditions, which can lead to degradation and loss of activity.
Orientations Futures
2-Phenyl-3-benzylquinoxaline has several potential future directions for scientific research. One potential direction is to develop 2-Phenyl-3-benzylquinoxaline-based drugs for cancer therapy. 2-Phenyl-3-benzylquinoxaline can be modified to improve its pharmacokinetic properties and reduce its toxicity profile. Another potential direction is to explore the use of 2-Phenyl-3-benzylquinoxaline in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-Phenyl-3-benzylquinoxaline has shown promising results in animal models of these diseases and could be a potential therapeutic agent. Finally, 2-Phenyl-3-benzylquinoxaline could be further explored for its antimicrobial activity, particularly against antibiotic-resistant strains of bacteria and fungi.
Conclusion:
In conclusion, 2-Phenyl-3-benzylquinoxaline is a promising compound for scientific research due to its unique properties and potential biomedical applications. 2-Phenyl-3-benzylquinoxaline has been extensively studied for its potential use in cancer therapy, neuroprotection, and antimicrobial activity. 2-Phenyl-3-benzylquinoxaline exerts its pharmacological effects through multiple mechanisms, including the activation of the caspase cascade, inhibition of topoisomerase II, and induction of ROS generation. 2-Phenyl-3-benzylquinoxaline has several advantages for lab experiments, including stability and low toxicity, but also has some limitations, such as insolubility in water. 2-Phenyl-3-benzylquinoxaline has several potential future directions for scientific research, including drug development for cancer therapy and exploration of its use in neurodegenerative diseases and antimicrobial activity.
Méthodes De Synthèse
2-Phenyl-3-benzylquinoxaline is synthesized through a multi-step reaction process, which involves the condensation of 2-nitrobenzyl bromide with benzylamine, followed by the reduction of the nitro group to an amino group. The final step involves the cyclization of the resulting compound with 1,2-diaminobenzene under acidic conditions. The yield of 2-Phenyl-3-benzylquinoxaline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.
Applications De Recherche Scientifique
2-Phenyl-3-benzylquinoxaline has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of 2-Phenyl-3-benzylquinoxaline is in cancer therapy. 2-Phenyl-3-benzylquinoxaline has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. 2-Phenyl-3-benzylquinoxaline has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. 2-Phenyl-3-benzylquinoxaline has been tested in various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
Propriétés
IUPAC Name |
2-benzyl-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOGFPNPVOWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347840 | |
| Record name | 2-Phenyl-3-benzylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-phenylquinoxaline | |
CAS RN |
10173-29-2 | |
| Record name | 2-Phenyl-3-benzylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




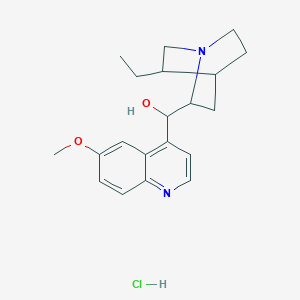

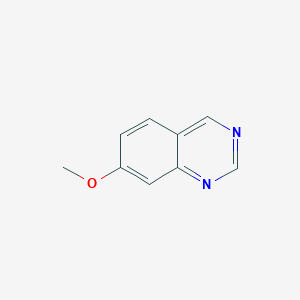
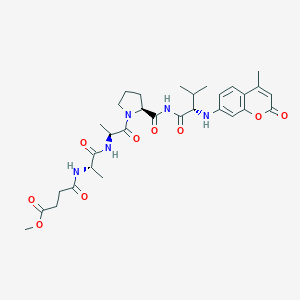
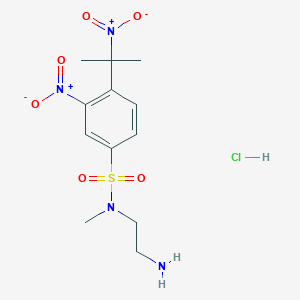
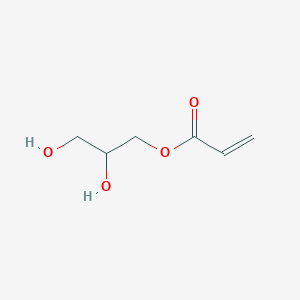
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
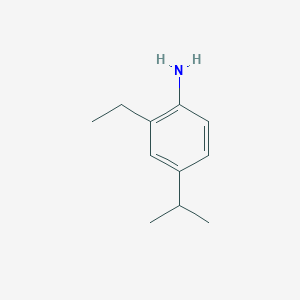
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
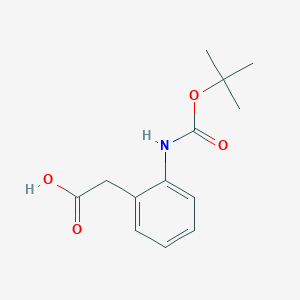
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
